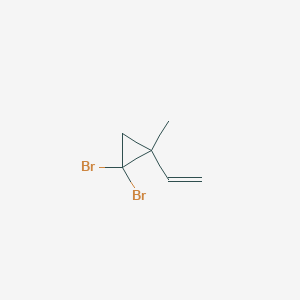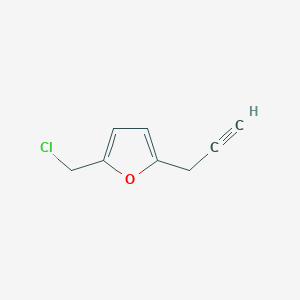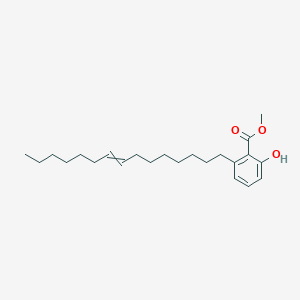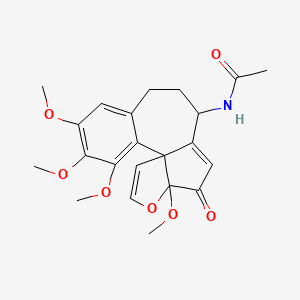![molecular formula C13H10ClN3O B14605107 1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 59361-58-9](/img/structure/B14605107.png)
1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzaldehyde with cyanoacetamide in the presence of a base, followed by cyclization with ammonium acetate . The reaction conditions often involve heating the mixture to reflux in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrido[2,3-d]pyrimidine derivative with a carboxyl group, while reduction may produce a dihydropyrido[2,3-d]pyrimidine derivative .
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases, such as PIM-1 kinase, which plays a role in cell cycle progression and apoptosis. The compound binds to the active site of the kinase, preventing its activity and leading to the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrrolo[2,3-d]pyrimidine: Exhibits significant anticancer and antimicrobial properties.
Uniqueness
1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which enhances its binding affinity to certain molecular targets. This makes it a promising candidate for drug development, particularly in the field of oncology .
Propiedades
Número CAS |
59361-58-9 |
|---|---|
Fórmula molecular |
C13H10ClN3O |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H10ClN3O/c14-10-5-1-2-6-11(10)17-12-9(4-3-7-15-12)8-16-13(17)18/h1-7H,8H2,(H,16,18) |
Clave InChI |
XZRQTIQPLLSOKW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(N=CC=C2)N(C(=O)N1)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)

![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)





